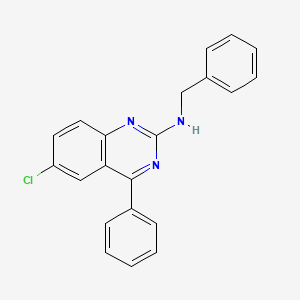

N-benzyl-6-chloro-4-phenyl-2-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives involves multiple steps, starting from basic building blocks to complex structures. For instance, a rapid synthetic method has been established for compounds exhibiting potential biological activities, involving steps such as substitution with phenylamine, nucleophilic substitution reactions, and reduction reactions, optimized to enhance yield and purity (Ouyang et al., 2016). Such synthetic approaches highlight the versatility and adaptability of methods to obtain quinazoline derivatives.

Molecular Structure Analysis

Quinazoline derivatives' molecular structure is characterized by single-crystal X-ray diffraction, revealing their complex geometry and confirming their synthesized structures. For example, studies have presented diverse substituted iminoquinazolines, with their structure confirmed through this technique, indicating the precision in structural determination essential for understanding their chemical behavior (Quintero et al., 2015).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, demonstrating a range of reactivities and functional group transformations. For example, iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines have been developed, showcasing the formation of 2-aryl/heteroaryl quinazolines through a novel approach involving oxidative trapping of ammonia and intramolecular cyclization (Gopalaiah et al., 2017). Such reactions emphasize the chemical versatility and potential for generating diverse quinazoline derivatives.

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting points, and crystalline form, are crucial for their application in various fields. Studies involving crystal structure and Hirshfeld surface analysis provide detailed insights into the intermolecular interactions and stability of these compounds, which are vital for their practical applications (Kumar et al., 2018).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including reactivity towards various reagents, stability under different conditions, and their behavior in chemical reactions, are influenced by their molecular structure. The efficient synthesis of 2-aryl quinazolines through benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO, without metals or additives, illustrates the innovative approaches to modifying chemical properties for specific outcomes (Han et al., 2011).

Orientations Futures

Quinazolinones and their derivatives have been the subject of significant research due to their wide range of biological activities . Future research may focus on exploring the potential of “N-benzyl-6-chloro-4-phenyl-2-quinazolinamine” and similar compounds in various therapeutic applications, particularly as anticancer agents .

Mécanisme D'action

Target of Action

N-benzyl-6-chloro-4-phenylquinazolin-2-amine, also known as N-benzyl-6-chloro-4-phenyl-2-quinazolinamine, is a quinazoline derivative . Quinazoline derivatives have been widely applied in the development of drug candidates due to the wide range of pharmacological effects they present, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . .

Mode of Action

Quinazoline derivatives, in general, are known to interact with various biological targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Quinazoline derivatives are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Quinazoline derivatives, in general, have been shown to have antiproliferative activity against various cancer cell lines .

Propriétés

IUPAC Name |

N-benzyl-6-chloro-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3/c22-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)25-21(24-19)23-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJQZEJUVVSQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-chloro-4-phenylquinazolin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5868974.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5868975.png)

![6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5868979.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)

![ethyl 2-[(4-fluorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B5869014.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)

![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)